molecular formula C13H18N2O B1394811 4-(4-Methylbenzyl)-1,4-diazepan-5-one CAS No. 1220038-69-6

4-(4-Methylbenzyl)-1,4-diazepan-5-one

Cat. No. B1394811
M. Wt: 218.29 g/mol
InChI Key: WHIVKULULLWRNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(4-Methylbenzyl)-1,4-diazepan-5-one involves several steps. One common approach is the reaction between 4-methylbenzyl bromide and 1,4-diazepan-5-one (also known as piperazinone). The bromide group is replaced by the benzyl group, resulting in the desired compound. The reaction can be catalyzed by a base or a metal catalyst. Detailed synthetic pathways and optimization studies have been explored in the literature .

Scientific Research Applications

1. Catalyst for Epoxidation Reactions

A study by Sankaralingam and Palaniandavar (2014) discusses manganese(III) complexes of bisphenolate ligands, including derivatives of 1,4-diazepan-5-one, used as catalysts for epoxidation reactions. These complexes showed chemoselective catalytic properties for epoxidation of specific olefins (Sankaralingam & Palaniandavar, 2014).

2. Functional Models for Molybdenum Oxotransferase Enzymes

Mayilmurugan et al. (2011) explored asymmetric molybdenum(VI) dioxo complexes of bis(phenolate) ligands, including 1,4-diazepan-5-one derivatives, as functional models for molybdenum oxotransferase enzymes. These complexes were studied for their reactivity and potential in oxygen-atom transfer reactions (Mayilmurugan et al., 2011).

3. Synthesis and Pharmaceutical Applications

Research by Harada et al. (1997) on the synthesis of N-[1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl]-1H-indazole-3-carboxamide, which includes a 1,4-diazepan-5-one framework, discusses its potential as a 5-HT3 receptor antagonist with pharmacological implications (Harada, Morie, Hirokawa, & Kato, 1997).

4. Ligand for σ1 Receptor

Fanter et al. (2017) investigated 1,4-diazepanes, including 1,4-diazepan-5-one derivatives, as σ1 receptor ligands. These compounds were synthesized from amino acids and evaluated for their potential in interacting with σ1 receptors, which are significant in neuropharmacology (Fanter, Müller, Schepmann, Bracher, & Wünsch, 2017).

5. Synthesis of Benzo[e][1,4]diazepin-3-ones

Geng et al. (2019) described a novel synthesis method for benzo[e][1,4]diazepin-3-ones using aryl methyl ketones and 2-aminobenzyl alcohols, where 1,4-diazepan-5-one derivatives are key intermediates. This method has potential applications in medicinal chemistry and organic synthesis (Geng, Wang, Huang, Zhao, Zhou, Wu, & Wu, 2019).

properties

IUPAC Name

4-[(4-methylphenyl)methyl]-1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-11-2-4-12(5-3-11)10-15-9-8-14-7-6-13(15)16/h2-5,14H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIVKULULLWRNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCNCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylbenzyl)-1,4-diazepan-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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